molecular formula C13H17NO7 B039954 N-Methylaniline N-glucuronide CAS No. 121054-06-6

N-Methylaniline N-glucuronide

Cat. No.: B039954
CAS No.: 121054-06-6
M. Wt: 299.28 g/mol
InChI Key: VACCKVAFFPKLAN-NJMOVEGISA-N
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Description

N-Methylaniline N-glucuronide: is a conjugated metabolite of N-methylaniline, which is an aniline derivative. This compound is formed through the glucuronidation process, where N-methylaniline is conjugated with glucuronic acid. This process is a common phase II metabolic reaction in the body, aiding in the detoxification and excretion of xenobiotics and endogenous substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylaniline N-glucuronide typically involves the enzymatic reaction of N-methylaniline with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction occurs under mild conditions, usually at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound is not common due to its primary role as a metabolic intermediate. in a laboratory setting, it can be synthesized using recombinant enzymes or liver microsomes that contain UDP-glucuronosyltransferase.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methylaniline can undergo oxidation to form N-methyl-p-benzoquinone imine, which can further react with nucleophiles.

    Reduction: Reduction of N-methylaniline is less common but can occur under specific conditions.

    Substitution: N-methylaniline can undergo electrophilic substitution reactions, particularly at the para position relative to the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitronium ions or halogens are commonly used.

Major Products:

    Oxidation: N-methyl-p-benzoquinone imine.

    Reduction: N-methylaniline derivatives with reduced functional groups.

    Substitution: Various substituted N-methylaniline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-methylaniline N-glucuronide is used as a model compound to study phase II metabolism and the role of glucuronidation in detoxification processes.

Biology: In biological research, it is used to investigate the metabolic pathways and the role of UDP-glucuronosyltransferase enzymes in drug metabolism.

Medicine: Understanding the formation and excretion of this compound helps in the development of drugs with better metabolic profiles and reduced toxicity.

Industry: While not widely used industrially, the study of this compound can provide insights into the environmental fate of aniline derivatives and their safe disposal.

Mechanism of Action

Mechanism: N-methylaniline N-glucuronide is formed through the action of UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDPGA to N-methylaniline. This conjugation increases the water solubility of N-methylaniline, facilitating its excretion from the body.

Molecular Targets and Pathways: The primary molecular target is the enzyme UDP-glucuronosyltransferase. The pathway involves the conjugation of N-methylaniline with glucuronic acid, followed by excretion via the kidneys.

Comparison with Similar Compounds

    N-Methylaniline: The parent compound, which undergoes glucuronidation to form N-methylaniline N-glucuronide.

    N,N-Dimethylaniline: Another aniline derivative that can undergo similar metabolic processes.

    Aniline: The simplest aromatic amine, which can also be glucuronidated.

Uniqueness: this compound is unique due to its specific formation through the glucuronidation of N-methylaniline. This process is crucial for the detoxification and excretion of N-methylaniline, highlighting the importance of phase II metabolism in the body.

Properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(N-methylanilino)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c1-14(7-5-3-2-4-6-7)21-13-10(17)8(15)9(16)11(20-13)12(18)19/h2-6,8-11,13,15-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACCKVAFFPKLAN-NJMOVEGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923649
Record name 1-O-[Methyl(phenyl)amino]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121054-06-6
Record name N-Methylaniline N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121054066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[Methyl(phenyl)amino]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylaniline N-glucuronide
Reactant of Route 2
N-Methylaniline N-glucuronide
Reactant of Route 3
N-Methylaniline N-glucuronide
Reactant of Route 4
N-Methylaniline N-glucuronide
Reactant of Route 5
N-Methylaniline N-glucuronide
Reactant of Route 6
N-Methylaniline N-glucuronide

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